molecular formula C17H12N2OS2 B2426983 (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile CAS No. 476675-19-1

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

Cat. No. B2426983
CAS RN: 476675-19-1
M. Wt: 324.42
InChI Key: YERAQYUXVOVWBK-LCYFTJDESA-N
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Description

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, also known as MTAA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MTAA is a member of the acrylonitrile class of compounds, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Cancer Research

  • Cytotoxic Effects in Cancer Cells : African medicinal spices and vegetables have demonstrated cytotoxic effects against cancer cells. Some of these plants contain compounds structurally similar to (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile. These compounds have shown potential in inducing apoptosis, disrupting mitochondrial membrane potential, generating reactive oxygen species, and activating caspase enzymes in cancer cells (Kuete, Karaosmanoğlu, & Sivas, 2017).

Molecular Structure and Activity Relationships

  • Versatility of Thiophene Derivatives : Thiophene derivatives, including structures related to (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, have a broad spectrum of molecular structures and therapeutic properties. The review indicates that the activity patterns of these compounds vary widely and are influenced by the specific substitution on the thiophene ring and the interchange with other aromatic ring systems (Drehsen & Engel, 1983).

Chemical Sensing and Binding

  • Chemosensor Applications : Compounds containing structural features similar to (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile have been studied as chemosensors. These compounds, with heteroatoms like sulfur, nitrogen, and oxygen, serve as ligands in coordination chemistry and are utilized in detecting metal ions such as Zn(II) in various samples. The specific electronic and structural features of these compounds make them suitable for use in biological and non-biological fields (Alharbi, 2022).

Pharmaceutical and Therapeutic Applications

  • Thiazolidinediones as PTP 1B Inhibitors : The thiazolidinedione scaffold, structurally related to (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, has been explored for its potential in treating ailments like T2DM by inhibiting PTP 1B, a negative regulator of the insulin signaling cascade. Structural amendments in the thiazolidinedione scaffold have been studied to optimize potential PTP 1B inhibitors (Verma, Yadav, & Thareja, 2019).

properties

IUPAC Name

(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c1-20-14-5-2-4-12(8-14)16-11-22-17(19-16)13(10-18)9-15-6-3-7-21-15/h2-9,11H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERAQYUXVOVWBK-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=CC=CS3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

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